molecular formula C19H17N5O2 B2391322 Benzyl 5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 681471-78-3

Benzyl 5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2391322
CAS No.: 681471-78-3
M. Wt: 347.378
InChI Key: SXRVBEWSSHQGRJ-UHFFFAOYSA-N
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Description

Benzyl 5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound characterized by its intricate molecular structure

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including inflammation, oxygen sensing, and signal transduction.

Mode of Action

It’s known that triazolo[1,5-a]pyrimidines, due to their structural similarities to nucleic bases, may act as metabolites and therefore can be useful as antiviral and antitumor agents . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Biochemical Pathways

Compounds with similar structures have been found to inhibit cdk2/cyclin a2 , which plays a crucial role in cell cycle regulation. Inhibition of this pathway can lead to alterations in cell cycle progression and induction of apoptosis .

Pharmacokinetics

The molecular weight of a similar compound, 1,2,4-triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, is 1501380 , which is within the optimal range for oral bioavailability.

Result of Action

Compounds with similar structures have shown significant inhibitory activity with ic50 values in the nanomolar range . They have also shown superior cytotoxic activities against various cell lines .

Action Environment

The synthesis of similar compounds has been achieved under microwave conditions , suggesting that the synthesis process can be influenced by specific environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multiple steps, starting with the formation of the triazolopyrimidine core. One common synthetic route includes the reaction of a suitable pyridine derivative with a benzyl halide under specific conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure purity and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Benzyl 5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has shown potential as a bioactive molecule. It may be used in the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has been investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Comparison with Similar Compounds

  • Imidazole derivatives: These compounds share structural similarities and are known for their biological activities.

  • Pyridine derivatives: Compounds containing the pyridine ring are also structurally related and exhibit various biological properties.

  • Triazolopyrimidines: Other triazolopyrimidines with different substituents may have similar or distinct biological activities.

Uniqueness: Benzyl 5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

benzyl 5-methyl-7-pyridin-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c1-13-16(18(25)26-11-14-7-3-2-4-8-14)17(15-9-5-6-10-20-15)24-19(23-13)21-12-22-24/h2-10,12,17H,11H2,1H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRVBEWSSHQGRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=N3)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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